molecular formula C12H9ClN2O3 B11776758 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11776758
M. Wt: 264.66 g/mol
InChI Key: SVEDINNTCSLAIG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a synthetically designed organic compound based on the dihydrofuro[3,4-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . The fused furopyrimidine ring system is a privileged structure in drug discovery, serving as a bioisostere for purine nucleotides, which allows it to interact effectively with a variety of enzymatic targets . This specific derivative features a 3-chlorophenyl substituent, a group known to influence the molecule's electronic properties and binding affinity, potentially enhancing its selectivity and potency against biological targets. Researchers are investigating this compound and its analogs primarily in the field of antiviral and anticancer research. Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating drug-resistant HIV-1 strains . The exposed oxygen atom in the dihydrofuran ring can serve as a hydrogen bond acceptor, fostering additional interactions within enzyme binding pockets and potentially improving resistance profiles . Furthermore, the pyrimidine core is a common pharmacophore in kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR), which are critical pathways in cancer cell proliferation and survival . The primary research value of this compound lies in its use as a key intermediate or a novel chemical entity for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new bioactive molecules in high-throughput assays.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C12H9ClN2O3/c13-7-3-1-2-6(4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)

InChI Key

SVEDINNTCSLAIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)O1

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis Using ZrOCl₂·8H₂O Catalysis

A green synthesis route for furo[3,4-d]pyrimidine derivatives employs a one-pot, three-component reaction between aryl glyoxals, barbituric acid analogs, and isocyanides. For 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione, the protocol involves:

  • Reactants : 3-Chlorophenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and tert-butyl isocyanide.

  • Catalyst : ZrOCl₂·8H₂O (2 mol%) in aqueous medium at 50°C .

The reaction proceeds via a Michael-type addition followed by intramolecular heteroannulation, forming the fused furopyrimidine core. The ZrOCl₂ catalyst enhances regioselectivity and reduces reaction time to 4–6 hours. Yields range from 78–85%, with purity confirmed by HPLC .

Mechanistic Insight :

  • Condensation of 3-chlorophenylglyoxal with 1,3-dimethylbarbituric acid generates an α,β-unsaturated carbonyl intermediate.

  • Nucleophilic attack by the isocyanide forms an iminolactone, which undergoes -hydrogen shift to yield the final product .

Curtius Rearrangement and Intramolecular Cyclization

Adapted from N-benzyl furopyrimidine syntheses , this method introduces the 3-chlorophenyl group via a modified amine precursor:

  • Step 1 : React 4-(isocyanatomethyl)furan-3-carbonyl azide with 3-chloroaniline in tetrahydrofuran (THF) to form 4-((3-(3-chlorophenyl)ureido)methyl)furan-3-carbonyl azide.

  • Step 2 : Curtius rearrangement converts the azide to an isocyanate intermediate under reflux.

  • Step 3 : Intramolecular cyclization in formic acid catalyzed by H₂SO₄ yields the target compound .

Optimization Notes :

  • Refluxing in THF for 16 hours ensures complete rearrangement.

  • Column chromatography (ethyl acetate/hexane, 2:3) purifies the product, yielding 70–75% .

Microwave-Assisted Cyclization in Acidic Media

Microwave irradiation accelerates the cyclization of pyridine dicarbonitrile precursors into pyrido[2,3-d]pyrimidines . For the target compound:

  • Precursor Synthesis : 6-Amino-1-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is prepared via condensation of 2-cyano-N-(3-chlorophenyl)acetamide, malononitrile, and 3-chlorobenzaldehyde in methanol .

  • Cyclization : The precursor is irradiated in formic acid with H₂SO₄ (100 MW, 10 min), forming the dihydrofuropyrimidine dione via dehydration and ring closure .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yields improve to 82–88% compared to conventional heating .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)Key Advantage
Multicomponent ZrOCl₂, H₂O, 50°C, 4–6 h78–85>98%Eco-friendly, one-pot
Curtius Cyclization THF reflux, H₂SO₄, 16 h70–75>95%High regioselectivity
Microwave HCOOH, MW, 10 min82–88>97%Rapid, high yield
Chlorination POCl₃, 95–100°C, 3 h65–70>90%Scalable for aryl groups

Structural Characterization and Validation

  • IR Spectroscopy : Stretching frequencies confirm carbonyl (1700–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹) groups .

  • ¹H NMR : Aromatic protons of the 3-chlorophenyl group resonate at δ 7.2–7.4 ppm, while NH and lactone protons appear at δ 8.7–9.0 ppm .

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 346.7 for C₁₅H₁₀ClN₃O₃) .

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways in multicomponent reactions may yield isomers. Adjusting catalyst loading (e.g., ZrOCl₂ to 3 mol%) improves selectivity .

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance intermediate solubility but complicate purification. Switching to ethanol/water mixtures reduces toxicity .

  • Chlorine Stability : Harsh conditions (e.g., POCl₃ at high temps) may degrade the chlorophenyl group. Lowering reaction temps to 80°C mitigates decomposition .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced analogs with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has been investigated for its potential as an enzyme inhibitor. Its ability to bind to ATP-binding sites of kinases suggests a mechanism of action that disrupts cellular signaling pathways critical for processes such as cell proliferation and survival.

Biological Activities

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
  • Antiviral Activity : Studies indicate that derivatives of this compound possess significant antiviral properties against HIV-1 and other viral strains.
  • Antimicrobial Effects : Similar compounds have demonstrated activity against bacterial strains, attributed to enhanced lipophilicity from the chlorophenyl group.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions utilizing readily available precursors. Common methods include:

  • Solvents : Dimethylformamide (DMF) is frequently used.
  • Catalysts : p-Toluenesulfonic acid or sodium ethoxide are common catalysts employed to facilitate the reaction.

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in the development of new materials with specific properties such as polymers and coatings.

Case Study 1: Antiviral Efficacy

A comparative study evaluated various pyrimidine derivatives against HIV strains. Modifications in the structure of this compound led to improved antiviral activity through enhanced hydrophobic interactions with viral enzymes.

Case Study 2: Anticancer Screening

A series of furo[3,4-d]pyrimidine derivatives were screened for anticancer properties. The results indicated that these derivatives exhibited cytotoxic effects against HeLa cells with IC50 values in the micromolar range. The mechanism involved apoptosis induction through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the furopyrimidine-dione, thiazolo-pyrimidine-dione, and chromeno-pyrimidine-dione families, focusing on structural features, physicochemical properties, and substituent effects.

Table 1: Physicochemical Properties of Furopyrimidine-dione Derivatives
Compound Name Substituent Melting Point (°C) Yield (%) Core Structure Reference
4-(4′-Nitrophenyl)-dihydrofuro[3,4-b]pyridine-dione (IIIc) 4-Nitrophenyl 241–243 82–85 Furo[3,4-b]pyridine-dione
4-Phenyl-dihydrofuro[3,4-b]pyridine-dione (IIIg) Phenyl 239–240 84–85 Furo[3,4-b]pyridine-dione
4-(3′-Methoxyphenyl)-dihydrofuro[3,4-b]pyridine-dione (IIIh) 3-Methoxyphenyl 268–270 85–88 Furo[3,4-b]pyridine-dione
Target: 4-(3-Chlorophenyl)-dihydrofuro[3,4-d]pyrimidine-dione 3-Chlorophenyl Predicted: 250–260 N/A Furo[3,4-d]pyrimidine-dione

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in IIIc) correlate with higher melting points compared to unsubstituted analogs (IIIg). The target’s 3-chlorophenyl group, another electron-withdrawing substituent, is predicted to exhibit a melting point (~250–260°C) intermediate between IIIc and IIIh due to steric and electronic differences .
  • Synthetic Yields : Yields for furopyrimidine-diones range from 72% to 89%, with minimal variation based on substituent electronics, suggesting robust synthetic protocols .
Table 2: Spectroscopic Data Comparison
Compound Name Key $^{1}\text{H}$-NMR Shifts (δ, ppm) Key $^{13}\text{C}$-NMR Shifts (δ, ppm) ESI-MS ([M+H]$^+$) Reference
IIIc (4-Nitrophenyl) δ 2.67 (H3b), 3.15 (H3a), 8.15–7.42 (Ar) δ 161.4 (C7a), 169.3 (C5), 170.8 (C2) 275
IIIg (Phenyl) δ 2.57 (H3b), 3.12 (H3a), 7.18–7.35 (Ar) δ 160.7 (C7a), 169.0 (C5), 170.9 (C2) 230
Target (3-Chlorophenyl) Predicted: δ ~2.6–3.1 (H3a/b), ~7.2–8.0 (Ar) Predicted: δ ~160–162 (C7a), ~169–171 (C2/C5) Predicted: ~265

Key Observations :

  • Aromatic Proton Shifts : The nitro group in IIIc deshields aromatic protons (δ 8.15–7.42), whereas the target’s 3-chloro substituent may cause moderate downfield shifts (δ ~7.2–8.0) due to its electron-withdrawing nature .
  • Carbonyl Resonances : The dione carbonyls (C2/C5) in all analogs resonate near δ 169–171 ppm, indicating minimal electronic perturbation from substituents .
Comparison with Thiazolo- and Chromeno-pyrimidine-diones
  • Thiazolo[3,2-a]pyrimidine-diones () : These analogs (e.g., 9b, 9c) exhibit lower melting points (110–122°C) and yields (73–85%) compared to furopyrimidine-diones, likely due to sulfur’s reduced hydrogen-bonding capacity and larger atomic size .
  • Chromeno[4,3-d]pyrimidine-diones (): Derivatives like M6 (ethyl-substituted) and M7 (isopropyl-substituted) have lower melting points (140–160°C) and bulkier cores, suggesting reduced crystallinity compared to furopyrimidine-diones .

Biological Activity

The compound 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a fused furo-pyrimidine ring system with a chlorophenyl substituent, contributing to its unique biological properties. The molecular formula is C12H9ClN2O3C_{12}H_9ClN_2O_3 with a molecular weight of approximately 264.66 g/mol.

Enzyme Inhibition

Research indicates that This compound may inhibit various enzymes critical for cellular processes. Notably, it has shown potential in inhibiting kinases by binding to ATP-binding sites, which disrupts phosphorylation events essential for cell signaling and proliferation.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. For instance:

  • Cell Line Testing : In the NCI-60 cell line screening, the compound showed promising cytostatic activity with notable growth inhibition percentages against various cancer types.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar compounds within the same structural family have shown effectiveness against pathogenic strains of fungi and bacteria, suggesting that This compound may possess similar antimicrobial effects.

Study 1: Kinase Inhibition

A study focused on the interaction of This compound with specific kinases revealed that it effectively inhibited several key kinases involved in cancer progression. The inhibition was characterized by IC50 values indicating strong binding affinity.

Study 2: Anticancer Activity

In an experimental setup involving various cancer cell lines (e.g., HCT-116 colorectal carcinoma), the compound demonstrated significant antiproliferative effects. The results indicated a dose-dependent response with effective concentrations leading to over 50% inhibition of cell growth at certain dosages.

Study 3: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of related compounds and suggested that derivatives of This compound could serve as promising candidates in the development of new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
3-Aminofuro[3,4-d]pyrimidine-2(1H)-oneStructureAnticancer propertiesContains an amino group enhancing activity
2-Amino-6-chloropyrimidineStructureAntimicrobial activitySimpler structure with different substitution
5-Methylfuro[2,3-d]pyrimidinoneStructureNeuroprotective effectsMethyl substitution alters pharmacological profile

The unique fused ring system and the presence of the chlorophenyl group in This compound enhance its potential as a therapeutic agent compared to other similar compounds.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione?

The compound is typically synthesized via multicomponent reactions (MCRs) involving a carbonyl component (e.g., substituted benzaldehyde), a heterocyclic precursor (e.g., 4-hydroxycoumarin), and urea or thiourea. A silica-supported acid catalyst (0.02 mol) under solvent-free conditions at 80–100°C is effective, yielding 70–85% purity. Reaction monitoring via TLC and recrystallization in ethanol improves purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity, though yield optimization requires empirical testing.

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

  • IR Spectroscopy : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C–H) confirm core functional groups .
  • NMR : ¹H-NMR signals at δ 4.6–5.1 ppm (CH₂ groups in the furopyrimidine ring) and δ 7.2–8.6 ppm (3-chlorophenyl protons) are diagnostic. ¹³C-NMR peaks at ~152 ppm (C–O) and ~163 ppm (C=O) validate the fused heterocyclic system .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) with a Bruker SMART/SAINT system (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and dihedral angles in the fused ring system .

Q. What in vitro biological assays are relevant for preliminary bioactivity screening?

Standard assays include:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and DMSO vehicle controls are essential .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™) to evaluate binding affinity .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase). The 3-chlorophenyl group’s hydrophobic interactions with kinase pockets often correlate with activity .
  • QSAR Modeling : Use descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors from tools like MOE or RDKit. A QSAR model with R² > 0.8 predicts analogs with enhanced bioactivity .
  • MD Simulations : GROMACS or NAMD simulations (10–100 ns) assess binding stability and conformational changes in aqueous environments .

Q. What strategies resolve contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) : Taguchi or Box-Behnken designs evaluate variables (catalyst loading, temperature, solvent) to identify yield-limiting factors. For example, silica-supported catalysts >0.03 mol reduce yield due to side reactions .
  • HPLC-PDA Analysis : Quantifies byproducts (e.g., dimeric adducts) and optimizes column conditions (C18, 60% acetonitrile/water) for separation .
  • In Situ FTIR : Monitors intermediate formation (e.g., Schiff bases) to adjust reaction kinetics in real time .

Q. How does substituent variation on the phenyl ring affect physicochemical properties?

  • Electron-Withdrawing Groups (EWGs) : The 3-Cl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr). Compare with 4-F or 2-NO₂ analogs via Hammett σ constants .
  • Solubility : LogP values rise with lipophilic substituents (e.g., 3-Cl: logP ~2.5 vs. 3-OCH₃: logP ~1.8), impacting bioavailability. Use shake-flask method or HPLC-derived logP measurements .
  • Thermal Stability : DSC/TGA analyses show decomposition temperatures >200°C for halogenated analogs, making them suitable for high-temperature reactions .

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